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Compound of Interest |

4-Chloro-5-iodo-2,6-
Compound Name:

dimethoxypyrimidine
CAS No.: 134221-53-7
Cat. No.: B13538064

Get Quote

Pyrimidine-based architectures are cornerstones of modern medicinal chemistry, forming the

core of numerous FDA-approved therapeutics. Their prevalence stems from their bioisosteric
relationship with purines, enabling them to modulate the activity of kinases, G-protein coupled
receptors (GPCRSs), and other critical enzyme families. The strategic functionalization of the
pyrimidine ring is paramount in drug discovery, allowing for the precise tuning of a molecule's
potency, selectivity, and pharmacokinetic properties.

This guide focuses on 4-Chloro-5-iodo-2,6-dimethoxypyrimidine, a highly versatile, albeit
specialized, heterocyclic building block. Its trifunctional nature—possessing two distinct,
orthogonally reactive halogen atoms (Cl and 1) and two methoxy groups—offers a rich platform
for constructing complex molecular entities. The chloro and iodo substituents serve as handles
for a variety of cross-coupling reactions, while the methoxypyrimidine core maintains the
essential hydrogen bonding and aromatic stacking capabilities inherent to this privileged
scaffold. This document provides an in-depth exploration of its chemical properties, a robust
synthetic protocol, and a discussion of its reactivity and strategic application in drug
development workflows.
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Physicochemical and Structural Characterization

A comprehensive understanding of the physicochemical properties of 4-Chloro-5-iodo-2,6-
dimethoxypyrimidine is fundamental to its effective use in synthesis, including handling,
reaction setup, and purification. While this specific isomer is not widely cataloged, its properties

can be reliably extrapolated from closely related analogues and foundational chemical

principles.

Chemical structure of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine.

Table 1: Physicochemical Properties

Property

Value

Source/Basis

IUPAC Name

4-Chloro-5-iodo-2,6-

dimethoxypyrimidine

Nomenclature Rules

Molecular Formula CeHsCIIN202 Calculated
Molecular Weight 300.48 g/mol Calculated
Expected to be an off-white to Analogy to similar
Appearance .
yellow solid compounds[1]
Based on 2-Chloro-5-iodo-4,6-
Melting Point Estimated 180-190 °C dimethoxypyrimidine (183-185
°*O)1]
Soluble in chlorinated solvents
(DCM, chloroform), ethers
- (THF, dioxane), and polar General solubility of
Solubility ) )
aprotic solvents (DMF, DMSQO);  halogenated aromatics
sparingly soluble in alcohols;
insoluble in water.
Not assigned (as of early
CAS Number Database Search

2026)

Synthesis and Mechanistic Insights
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The synthesis of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine is most logically achieved
through a two-step sequence starting from commercially available 2,6-dimethoxy-4(3H)-
pyrimidinone. This approach leverages well-established and reliable transformations in
pyrimidine chemistry.

o Chlorination: The conversion of the 4-oxo group to a 4-chloro substituent is a standard
transformation effected by a dehydrating chlorinating agent, most commonly phosphorus
oxychloride (POCIs). This reaction proceeds via initial phosphorylation of the pyrimidinone
oxygen, followed by nucleophilic attack of chloride to displace the phosphate leaving group.

« lodination: The subsequent introduction of the iodine atom at the C5 position is an
electrophilic aromatic substitution. The electron-rich nature of the dimethoxypyrimidine ring
facilitates this reaction. N-lodosuccinimide (NIS) is the reagent of choice, as it provides a
source of electrophilic iodine (I*) under mild conditions, offering high regioselectivity for the
C5 position, which is sterically accessible and activated by the methoxy groups.[2]

Synthetic workflow for 4-Chloro-5-iodo-2,6-dimethoxypyrimidine.

Detailed Experimental Protocol

Materials:

e 2,6-Dimethoxy-4(3H)-pyrimidinone

e Phosphorus oxychloride (POCIs)

e N-lodosuccinimide (NIS)

o Acetonitrile (anhydrous)

o Ethyl acetate (EtOAC)

e Saturated aqueous sodium thiosulfate (Na2S20s3) solution
e Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b13538064/docs?utm_src=pdf-body#introduction-the-strategic-value-of-a-multifunctional-pyrimidine-scaffold
https://pdf.benchchem.com/581/An_In_Depth_Technical_Guide_to_the_Synthesis_of_4_Amino_2_chloro_5_iodopyrimidine.pdf
https://www.benchchem.com/product/b13538064/docs?utm_src=pdf-body#introduction-the-strategic-value-of-a-multifunctional-pyrimidine-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13538064?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Silica gel (230-400 mesh)
Step 1: Synthesis of 4-Chloro-2,6-dimethoxypyrimidine

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 2,6-dimethoxy-4(3H)-pyrimidinone (1.0 eq).

Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride
(POCIs, 5-10 eq) to the flask. The reaction is typically run neat or with a high-boiling inert
solvent.

Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.

Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully
guench the reaction by pouring it onto crushed ice. This is a highly exothermic process and
must be done with caution.

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of
solid NaHCOs or a saturated aqueous solution until the pH is ~7-8. Extract the aqueous layer
with ethyl acetate (3x).

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous
MgSOea4, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2,6-
dimethoxypyrimidine, which can be used directly in the next step or purified if necessary.

Step 2: Synthesis of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine

e Reaction Setup: In a clean, dry round-bottom flask, dissolve the crude 4-chloro-2,6-
dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.

o Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.
Protect the reaction from light by wrapping the flask in aluminum foil.

o Reaction: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the formation
of the product by TLC or LC-MS.
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» Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate.

e Quenching: Wash the organic solution with saturated aqueous Na2S20s solution to remove
any unreacted iodine (the color will disappear), followed by a wash with brine.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate under reduced pressure to obtain the crude product.

« Purification: Purify the crude solid by column chromatography on silica gel, eluting with a
hexane/ethyl acetate gradient, to afford the pure 4-Chloro-5-iodo-2,6-
dimethoxypyrimidine.

Reactivity Profile and Strategic Applications in Drug
Discovery

The synthetic power of 4-Chloro-5-iodo-2,6-dimethoxypyrimidine lies in the differential
reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the
C-1 bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for
selective, sequential functionalization, making it an ideal scaffold for building molecular
complexity in a controlled manner.

Common Transformations:

e Suzuki Coupling: The C5-1 position readily undergoes Suzuki coupling with a wide range of
boronic acids and esters to introduce aryl or heteroaryl substituents.

e Sonogashira Coupling: The C5-1 bond can be functionalized with terminal alkynes via
Sonogashira coupling to install alkynyl groups.

o Heck and Stille Couplings: These are also viable transformations at the C5-I position.

» Nucleophilic Aromatic Substitution (SnAr): The C4-Cl bond, while less reactive in cross-
coupling, is susceptible to SnAr with various nucleophiles (e.g., amines, thiols, alcohols),
often requiring elevated temperatures. This step is typically performed after the C5 position
has been functionalized.
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This sequential functionalization strategy is a powerful tool for generating large chemical
libraries for high-throughput screening in drug discovery programs.[2][3]

Sequential Cross-Coupling Strategy

R-NHz
(Heat or Pd Catalyst) _ [ Step 2: SnAr or Buchwald-Hartwig
(at C4-Cl position)

R-B(OH)2
Pd Catalyst

Step 1: Suzuki Coupling
(at C5-1 position)

El-(1l\1nrn-5-|odn-2,G-d|me[hnxy]7yrim|dma Monofunctionalized Intermediate

Click to download full resolution via product page

Logic of sequential functionalization using the target scaffold.

Safety, Handling, and Storage

As a halogenated organic compound, 4-Chloro-5-iodo-2,6-dimethoxypyrimidine should be
handled with appropriate care. While specific toxicity data is unavailable, data from analogous
compounds suggests it should be treated as a hazardous substance.[4][5]

e Hazard Identification:
o Harmful if swallowed, inhaled, or in contact with skin.[5]
o Causes skin and serious eye irritation.[4]
o May cause respiratory irritation.[4]

¢ Personal Protective Equipment (PPE):

o Wear a lab coat, chemical-resistant gloves (e.qg., nitrile), and splash-proof safety goggles
at all times.[6]

o All manipulations should be performed in a certified chemical fume hood to avoid
inhalation of dust or vapors.[7]

e Storage:
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o Store in a tightly sealed container in a cool, dry, and well-ventilated area.

o Protect from light to prevent potential degradation.

» Disposal:

o Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to
enter the drainage system.[8]

Conclusion

4-Chloro-5-iodo-2,6-dimethoxypyrimidine represents a strategically designed building block
for advanced synthetic and medicinal chemistry. Its key value proposition is the capacity for
selective, sequential functionalization, enabling the efficient construction of diverse and
complex molecular libraries. The robust synthetic route and well-understood reactivity profile
make it a powerful tool for researchers and drug development professionals aiming to
accelerate the discovery of novel therapeutics. Proper handling and adherence to safety
protocols are essential when working with this and related chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. hoffmanchemicals.com [hoffmanchemicals.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review [pubmed.ncbi.nim.nih.gov]

¢ 4. fluorochem.co.uk [fluorochem.co.uk]

¢ 5. 4-Chloro-5-iodopyrimidine | C4H2CIIN2 | CID 11230204 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ 6. himediadownloads.com [himediadownloads.com]
e 7. tcichemicals.com [tcichemicals.com]
¢ 8. fishersci.com [fishersci.com]

¢ To cite this document: BenchChem. [Introduction: The Strategic Value of a Multifunctional
Pyrimidine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13538064/docs#introduction-the-strategic-value-of-a-
multifunctional-pyrimidine-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact our Ph.D. Support Team for a compatibility check
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